Hexadecyldimethylamine

Description

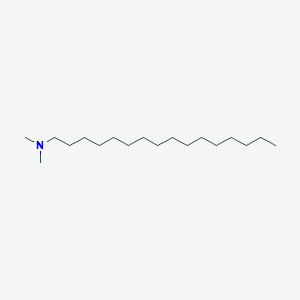

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylhexadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLUVTZJQOJKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N | |

| Record name | DIMETHYL HEXADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026924, DTXSID801022423 | |

| Record name | N,N-Dimethyl-1-hexadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C16-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl hexadecanamine appears as a clear yellow colored liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | DIMETHYL HEXADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylhexadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-69-6, 68037-93-4, 68037-96-7, 68439-70-3, 75444-69-8, 68390-97-6 | |

| Record name | DIMETHYL HEXADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylhexadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl palmitamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C14-18-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcetylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylcetylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C14-18-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1-hexadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C16-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C14-18-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PALMITAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E4QI660PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Hexadecyldimethylamine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyldimethylamine (HDMA), a tertiary amine with the chemical formula C₁₈H₃₉N, is a versatile molecule with significant applications across various scientific and industrial domains.[1] Its amphiphilic nature, stemming from a long hydrophobic hexadecyl chain and a hydrophilic dimethylamine (B145610) headgroup, underpins its utility as a surfactant, emulsifier, and chemical intermediate.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its chemical reactivity and applications, particularly relevant to research and drug development.

Physical Properties

This compound is typically a clear, colorless to pale yellow liquid or waxy solid at room temperature, possessing a characteristic fish-like or amine-like odor.[1][2][3] Its physical state is dependent on the ambient temperature, transitioning from a solid to a liquid around its melting point.

Quantitative Physical Data

A summary of the key physical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 269.51 g/mol | [4][5] |

| Melting Point | 10 - 12 °C | [4][6][7] |

| Boiling Point | ~300 - 320 °C (at 760 mmHg) 148 °C (at 2 mmHg) | [1][4][8][9] |

| Density | 0.801 g/mL (at 20 °C) | [6][10][11] |

| Vapor Pressure | 0.02 - 0.36 Pa (at 20-50 °C) | [8][10] |

| Refractive Index | 1.444 (at 20 °C) | [6][8] |

| Flash Point | ~135 - 147 °C | [4][8] |

Solubility

This compound is insoluble in water but soluble in a range of organic solvents, including ethanol, acetone, and chloroform.[1][6][8] This solubility profile is a direct consequence of its molecular structure, with the long alkyl chain conferring hydrophobicity and the tertiary amine group providing some polarity.

Chemical Properties

As a tertiary amine, this compound exhibits characteristic chemical reactivity. The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity to the molecule.

Quantitative Chemical Data

Key chemical properties are summarized in Table 2.

| Property | Value | Source(s) |

| pKa | 9.78 ± 0.28 (Predicted) | [1][8][10] |

| Surface Tension | 26.5 - 32.2 mN/m (at 1 g/L and 25 °C) | [3][8] |

| LogP | 1.3 - 5.1 (at 20 °C and pH 7.1-8.8) | [3][8] |

Chemical Reactivity and Stability

This compound is a stable compound under normal storage conditions.[12] It is incompatible with strong oxidizing agents and strong acids, with which it can react exothermically.[2][3] As a base, it neutralizes acids to form salts.[2][3] It is a key intermediate in the synthesis of various downstream products. For instance, it can be quaternized with alkyl halides to form quaternary ammonium (B1175870) salts, oxidized to form amine oxides, or reacted with chloroacetic acid to produce betaines.[13][14] These derivatives are widely used as cationic and amphoteric surfactants.[12][15]

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point (for waxy solids)

The melting point of this compound, which exists as a waxy solid at lower ambient temperatures, can be determined using the capillary tube method.

Methodology:

-

A small, representative sample of solid this compound is introduced into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the entire solid has transitioned to a liquid are recorded. The range between these two temperatures is reported as the melting point.

Determination of Boiling Point (for high-boiling liquids)

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is often determined under reduced pressure to prevent decomposition.

Methodology:

-

A small volume of this compound is placed in a distillation flask with a side arm connected to a vacuum source.

-

A thermometer is positioned such that the top of the bulb is level with the bottom of the side arm.

-

The flask is heated gently in a heating mantle.

-

The pressure is reduced to the desired value using a vacuum pump and monitored with a manometer.

-

The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point at that specific pressure.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed through simple mixing experiments.

Methodology:

-

To test for solubility in water, a small amount of this compound (e.g., 0.1 g) is added to a known volume of deionized water (e.g., 10 mL) in a test tube.

-

The mixture is agitated vigorously for a set period.

-

The mixture is allowed to stand and is observed for the presence of a single, clear phase (soluble) or two distinct phases/cloudiness (insoluble).

-

The same procedure is repeated with various organic solvents (e.g., ethanol, acetone, chloroform) to determine its solubility profile.

Determination of pKa

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.

Methodology:

-

A known quantity of this compound is dissolved in a suitable solvent mixture (e.g., water/ethanol) to create a solution of known concentration.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) is added incrementally from a burette.

-

The pH of the solution is recorded after each addition of the acid titrant, allowing the solution to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound. While raw spectral data is not provided here, typical spectral features are described below.

-

¹H NMR: The proton NMR spectrum would be expected to show a complex multiplet for the long alkyl chain protons, a triplet for the methylene (B1212753) group adjacent to the nitrogen, and a singlet for the six protons of the two methyl groups attached to the nitrogen.

-

¹³C NMR: The carbon NMR spectrum would display a series of peaks corresponding to the different carbon environments in the hexadecyl chain and two distinct signals for the methyl carbons and the methylene carbon attached to the nitrogen.

-

FTIR: The infrared spectrum would be characterized by C-H stretching vibrations around 2850-2960 cm⁻¹, C-N stretching vibrations, and the absence of N-H stretching bands, confirming its tertiary amine nature.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns of long-chain amines.

Mandatory Visualizations

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the nucleophilic substitution reaction between a hexadecyl halide (e.g., 1-bromohexadecane) and dimethylamine. This process is a fundamental example of amine alkylation.

Role as a Chemical Intermediate

This compound serves as a crucial starting material for the production of various surfactants. This diagram illustrates its role as a central intermediate in the synthesis of quaternary ammonium compounds, amine oxides, and betaines.

Applications in Research and Drug Development

While primarily an industrial chemical, the unique properties of this compound and its derivatives lend themselves to applications in research and development:

-

Drug Delivery: Cationic lipids, which can be synthesized from HDMA, are essential components of lipid nanoparticle (LNP) formulations for the delivery of nucleic acid-based therapeutics like mRNA and siRNA. The positive charge of the amine headgroup facilitates complexation with negatively charged nucleic acids.

-

Antimicrobial Research: Quaternary ammonium compounds derived from HDMA exhibit potent antimicrobial activity and are investigated for their efficacy against a broad spectrum of bacteria and fungi.

-

Cell Culture: As a surfactant, it can be used in specialized applications for cell membrane permeabilization or as a component in certain cell lysis buffers, although care must be taken due to potential cytotoxicity.

Safety and Handling

This compound is a combustible material and may cause skin and eye irritation.[1] It is toxic if ingested, inhaled, or absorbed through the skin.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1]

Conclusion

This compound is a fatty amine with a well-defined set of physical and chemical properties that make it a valuable compound in both industrial and research settings. Its role as a precursor to a wide array of surfactants highlights its importance in formulation science. For researchers and drug development professionals, understanding its reactivity and potential for derivatization opens up opportunities for creating novel materials for applications such as drug delivery and antimicrobial therapies. The experimental protocols and data presented in this guide serve as a comprehensive resource for the effective and safe utilization of this compound in a laboratory environment.

References

- 1. chemhaven.org [chemhaven.org]

- 2. quora.com [quora.com]

- 3. pjsir.org [pjsir.org]

- 4. phillysim.org [phillysim.org]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. ajer.org [ajer.org]

- 9. Melting point - WaxPedia [waxpedia.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Hexadecyl Dimethylamine [whamine.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. China Hexadecyl Dimethylamine, CAS No. 112-69-6, DMA16 factory and manufacturers | Kerui Chemicals [keruichemical.com]

- 15. nbinno.com [nbinno.com]

Hexadecyldimethylamine: A Technical Guide for Researchers

CAS Number: 112-69-6

This technical guide provides an in-depth overview of Hexadecyldimethylamine (HDMA), a tertiary amine with significant applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, synthesis, and key biological activities, supported by detailed experimental protocols and visual workflows.

Chemical Identity and Properties

This compound, also known as N,N-Dimethyl-1-hexadecanamine, is a long-chain aliphatic amine. Its amphiphilic nature, stemming from a long hydrophobic hexadecyl tail and a hydrophilic dimethylamino headgroup, is central to its function as a surfactant and its interaction with biological membranes.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 112-69-6 | [2][3][4] |

| Molecular Formula | C18H39N | [2][5] |

| Molecular Weight | 269.51 g/mol | [2][4] |

| Appearance | Light yellow to yellow liquid or solid (depending on temperature) | [2] |

| Melting Point | 12 °C | [4] |

| Boiling Point | 148 °C / 2 mmHg | [1][4] |

| Density | 0.801 g/mL at 20 °C | [1][4] |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607) and methanol. | [4] |

| Refractive Index | n20/D 1.444 | [1][4] |

| Flash Point | 147 °C | [1][4] |

Synonyms:

This compound is known by a variety of synonyms in the literature and commercial products. A comprehensive list is provided below.

Table 2: Synonyms of this compound

| Synonym |

| N,N-Dimethyl-1-hexadecanamine |

| Cetyldimethylamine |

| Dimethyl palmitamine |

| N,N-Dimethylhexadecylamine |

| Palmityl dimethyl amine |

| 1-(Dimethylamino)hexadecane |

| Armeen DM 16D |

| Dimethylcetylamine |

| N,N-Dimethylcetylamine |

| N,N-Dimethyl-n-hexadecylamine |

| N,N-Dimethylpalmitylamine |

| Dimethyl-n-hexadecylamine |

| Adma 16 |

| Barlene 16S |

| Crodamine 3.A16D |

| Fentamine DMA16 |

| Genamin 16R302D |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a hexadecyl halide with dimethylamine (B145610). The following protocol is a representative example.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Materials:

-

Dimethylamine (40% solution in water)

-

Sodium hydroxide (B78521)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-bromohexadecane in ethanol.

-

Add an excess of 40% aqueous dimethylamine solution to the flask.

-

Slowly add a solution of sodium hydroxide to neutralize the hydrobromic acid formed during the reaction.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 4-6 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to extract the product. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Biological Activity and Experimental Protocols

This compound exhibits notable biological activities, including the modulation of plant development and antimicrobial effects.

Modulation of Plant Root Morphogenesis

HDMA has been shown to influence root development in the model plant Arabidopsis thaliana by interacting with the jasmonic acid (JA) signaling pathway.[6][7]

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium with vitamins

-

Agar

-

Petri plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Stereomicroscope

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Media Preparation: Prepare half-strength (0.5x) MS medium supplemented with 1% sucrose and 0.8% agar. Autoclave and cool to approximately 50°C. Add this compound from a stock solution to achieve the desired final concentrations (e.g., a range from 1 µM to 50 µM), along with a solvent control. Pour the media into sterile Petri plates.

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinse thoroughly with sterile distilled water. Aseptically place the sterilized seeds on the prepared MS plates.

-

Vernalization and Growth: Store the plates at 4°C in the dark for 2-3 days to synchronize germination (vernalization). Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

-

Data Collection: After a specified growth period (e.g., 7-10 days), remove the plates and capture high-resolution images of the seedlings.

-

Analysis:

-

Primary Root Length: Measure the length of the primary root from the root-shoot junction to the root tip using a ruler or image analysis software.

-

Lateral Root Number: Count the number of emerged lateral roots along the primary root.

-

Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine the significance of the observed differences between treatments.

-

This compound has been observed to induce the expression of jasmonic acid-responsive genes, suggesting a crosstalk between the chemical signal and the plant's hormonal signaling pathway.[6][7] The proposed interaction involves the perception of HDMA leading to the activation of downstream components of the JA signaling cascade, ultimately affecting gene expression and root morphology.

Antimicrobial Activity

The surfactant properties of this compound contribute to its ability to disrupt microbial cell membranes, leading to cell lysis and death. This makes it an effective antimicrobial agent.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

This compound stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the test microorganism in the appropriate broth overnight. Dilute the overnight culture in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: In a sterile 96-well plate, perform serial twofold dilutions of the this compound stock solution in the broth medium to obtain a range of concentrations.

-

Inoculation: Inoculate each well containing the diluted compound and the growth control wells with the prepared microbial suspension. Include a sterility control well (broth only) and a growth control well (broth and inoculum, no compound).

-

Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and drug development applications.

Surfactant in Formulations

As a cationic surfactant, HDMA can be used as an excipient in drug formulations to improve the solubility and bioavailability of poorly water-soluble drugs. It is also a key intermediate in the synthesis of other surfactants, such as quaternary ammonium (B1175870) compounds and amine oxides, which have broad applications in the pharmaceutical and cosmetic industries.[8][9]

Role in Proteomics

In the field of proteomics, detergents and surfactants are crucial for the solubilization and denaturation of proteins during sample preparation for analysis by techniques such as mass spectrometry. While not a primary choice, the surfactant properties of HDMA could be leveraged in specific applications where its unique characteristics are advantageous.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4] It can cause severe skin burns and eye damage.[5] In case of contact, rinse immediately with plenty of water and seek medical advice.[10] It is combustible but does not ignite readily.[4]

This technical guide provides a foundational understanding of this compound for its application in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. nbinno.com [nbinno.com]

- 2. Hexadecyl Dimethyl Amine | CAS 112-69-6 | 98% | 800kg/IBC, 160kg/drum [painichemical.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 112-69-6 [chemicalbook.com]

- 5. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-dimethyl hexadecylamine and related amines regulate root morphogenesis via jasmonic acid signaling in Arabidopsis thaliana. | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. China Hexadecyl Dimethylamine, CAS No. 112-69-6, DMA16 factory and manufacturers | Kerui Chemicals [keruichemical.com]

- 9. Hexadecyl Dimethylamine [whamine.com]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to N,N-Dimethylhexadecan-1-amine: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethylhexadecan-1-amine, a tertiary amine with significant applications in various industrial and research settings. This document details its molecular structure, physicochemical properties, and includes representative experimental protocols for its synthesis and analysis.

Molecular Identity and Physicochemical Properties

N,N-Dimethylhexadecan-1-amine, also known as hexadecyldimethylamine or dimethyl palmitamine, is characterized by a long C16 alkyl chain (hexadecyl group) attached to a dimethylamino functional group. This amphiphilic structure, with a hydrophobic tail and a polar head, is the basis for its utility as a surfactant and chemical intermediate.

The key molecular and physical properties of N,N-Dimethylhexadecan-1-amine are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₈H₃₉N |

| Molecular Weight | 269.51 g/mol [1][2][3] |

| IUPAC Name | N,N-dimethylhexadecan-1-amine[4] |

| CAS Number | 112-69-6[1][2][5][6] |

| Appearance | Clear yellow liquid with a fish-like odor[4][5] |

| Density | 0.801 g/mL at 20 °C[1][5] |

| Boiling Point | 148 °C at 2 mmHg[5] |

| Melting Point | ~12 °C[5] |

| Flash Point | 147 °C[5] |

| Solubility | Insoluble in water[4][5] |

| SMILES String | CCCCCCCCCCCCCCCCN(C)C[1][6] |

| InChI Key | NHLUVTZJQOJKCC-UHFFFAOYSA-N[1][4][6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of N,N-Dimethylhexadecan-1-amine, designed for a laboratory setting.

A common and efficient method for the synthesis of N,N-Dimethylhexadecan-1-amine is the Eschweiler-Clarke reaction, which involves the reductive methylation of a primary amine.[2][4][5] This reaction uses formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent.[4][5]

Reaction Principle: Hexadecan-1-amine is reacted with an excess of formaldehyde and formic acid. The primary amine first forms an imine with formaldehyde, which is then reduced in situ by formic acid to a secondary amine. This process repeats to yield the tertiary amine, N,N-Dimethylhexadecan-1-amine. The loss of carbon dioxide gas makes the reaction irreversible.[5]

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexadecylamine (B48584) (1 equivalent) in a suitable solvent such as anhydrous ethanol.

-

Reagent Addition: While stirring the solution, carefully add formic acid (≥2 equivalents) followed by aqueous formaldehyde solution (≥2 equivalents). An industrial-scale process suggests maintaining the temperature below 20°C during this addition.[1]

-

Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature for 8-12 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully neutralize the excess formic acid by the slow addition of an aqueous base, such as sodium hydroxide (B78521) solution, until the pH is alkaline.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like toluene (B28343) or ethyl acetate.[1]

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining impurities.

-

Drying and Evaporation: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N,N-Dimethylhexadecan-1-amine.

-

Purification: The product can be further purified by vacuum distillation if required.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like N,N-Dimethylhexadecan-1-amine. Due to the polar nature of amines, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Representative Protocol:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of a sample solution, add a suitable internal standard.

-

Adjust the pH to >10 with 1M NaOH to ensure the amine is in its free base form.

-

Add 2 mL of an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and vortex for 2 minutes.

-

Centrifuge to separate the layers and carefully transfer the organic layer to a clean vial.

-

Repeat the extraction twice, combining the organic extracts.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization (Optional but Recommended):

-

Reconstitute the dried extract in a small volume of solvent.

-

Add a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Heat the mixture (e.g., 60-70 °C) for a specified time to complete the reaction.

-

-

GC-MS Parameters (Illustrative):

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms or similar).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Impact (EI) at 70 eV.

-

MS Scan Range: m/z 40-500.

-

2.2.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the molecular structure of the synthesized product. The spectrum of N,N-Dimethylhexadecylamine would show characteristic signals for the different proton environments.

-

Expected ¹H NMR Signals:

-

A triplet around 0.88 ppm corresponding to the terminal methyl group (-CH₃) of the hexadecyl chain.

-

A broad multiplet around 1.25 ppm for the internal methylene (B1212753) groups (-(CH₂)₁₃-) of the alkyl chain.

-

A singlet around 2.20-2.25 ppm corresponding to the six protons of the two methyl groups on the nitrogen atom (-N(CH₃)₂).[7]

-

A triplet near 2.20 ppm for the methylene group adjacent to the nitrogen atom (-CH₂-N).[7]

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental and logical concepts related to N,N-Dimethylhexadecan-1-amine.

References

- 1. nbinno.com [nbinno.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Solubility Profile of Hexadecyldimethylamine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Hexadecyldimethylamine (HDMA), a tertiary amine with significant applications in various industrial and research settings. This document outlines the qualitative solubility of HDMA in water and a range of organic solvents, details established experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility profile.

Executive Summary

This compound (CAS No. 112-69-6) is a C16 tertiary amine characterized by a long alkyl chain, rendering it largely nonpolar. Its solubility is a critical parameter for its application as a surfactant, emulsifier, and intermediate in chemical synthesis.[1] This guide consolidates available solubility data and provides standardized methodologies for its empirical determination to support research and development activities.

Solubility of this compound

This compound exhibits distinct solubility characteristics dictated by its molecular structure, which features a long, hydrophobic hexadecyl tail and a polar dimethylamino head group.

Aqueous Solubility

This compound is consistently reported as being insoluble in water .[1][2][3][4][5] This is attributed to the dominance of the large, nonpolar hexadecyl chain, which prevents the formation of significant hydrogen bonds with water molecules. While the nitrogen atom possesses a lone pair of electrons that can act as a hydrogen bond acceptor, this is insufficient to overcome the hydrophobicity of the C16 alkyl chain.

Solubility in Organic Solvents

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Solubility |

| Water | Polar Protic | Insoluble[1][2][3][4][5] |

| Ethanol | Polar Protic | Soluble[1][4] |

| Methanol | Polar Protic | Slightly Soluble[3][6] |

| Acetone | Polar Aprotic | Soluble[1] |

| Chloroform | Nonpolar | Slightly Soluble[3][6] |

| Ether | Nonpolar | Soluble[4] |

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount for the effective application of this compound. The following sections detail standardized methodologies for determining its solubility in both aqueous and organic media.

Determination of Water Solubility (Adapted from OECD Guideline 105)

The OECD Guideline 105 provides a framework for determining the water solubility of substances.[7][8][9][10] The flask method, suitable for substances with solubility above 10⁻² g/L, is appropriate for an initial assessment of a compound expected to have low aqueous solubility like this compound.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus and Reagents:

-

Shaking flask or vessel with a stirrer

-

Constant temperature bath (e.g., 20 ± 0.5 °C)

-

Centrifuge or filtration apparatus

-

Analytical instrument for quantification (e.g., GC-MS, HPLC)

-

This compound (of known purity)

-

Distilled or deionized water

Procedure:

-

Add an excess amount of this compound to a known volume of water in the shaking flask.

-

Agitate the mixture in a constant temperature bath to facilitate the establishment of equilibrium. The time required to reach equilibrium should be determined in a preliminary test.

-

After equilibration, cease agitation and allow the mixture to stand for a sufficient period for phase separation.

-

Separate the aqueous phase from the excess undissolved substance by centrifugation or filtration.

-

Determine the concentration of this compound in the clear aqueous phase using a validated analytical method.

-

Perform the determination in at least duplicate.

Determination of Solubility in Organic Solvents (Isothermal Saturation Method)

The isothermal saturation method is a widely used and reliable technique for determining the solubility of a compound in an organic solvent.

Principle: A saturated solution is prepared by equilibrating an excess of the solute with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined gravimetrically or by a suitable analytical technique.

Apparatus and Reagents:

-

Vials with screw caps

-

Shaker or rotator

-

Constant temperature oven or bath

-

Analytical balance

-

Filtration system (e.g., syringe filters)

-

Analytical instrument for quantification (optional)

-

This compound (of known purity)

-

High-purity organic solvent of interest

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Add a known volume or mass of the organic solvent to the vial.

-

Seal the vial and place it in a shaker or rotator within a constant temperature environment.

-

Agitate the mixture until equilibrium is reached (typically 24-72 hours, to be determined experimentally).

-

Once equilibrium is achieved, allow the vial to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any suspended particles.

-

Gravimetric determination: Transfer a known mass or volume of the clear filtrate to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved this compound is obtained. The solubility can then be calculated.

-

Analytical determination: Alternatively, the concentration of this compound in the filtrate can be determined using a suitable and validated analytical method (e.g., HPLC, GC).

Visualization of Solubility Determination Workflow

The following diagram illustrates a logical workflow for the systematic determination of the solubility of a tertiary amine like this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound is a hydrophobic tertiary amine with negligible solubility in water but good solubility in various organic solvents. This technical guide provides a consolidated overview of its solubility characteristics and outlines robust experimental methodologies for its quantitative determination. The provided workflow offers a systematic approach for researchers and professionals in drug development and other scientific fields to accurately assess the solubility of this and similar compounds, facilitating its effective use in various applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Hexadecyl Dimethyl Amine Manufacturer | Properties, Uses, Safety & SDS | Buy High Purity C16 Dimethylamine in China [nj-finechem.com]

- 3. This compound | 112-69-6 [chemicalbook.com]

- 4. This compound Chemical Properties, Uses, Safety Data & Supplier Information – Professional Guide China [nj-finechem.com]

- 5. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 112-69-6 [m.chemicalbook.com]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

Cetyldimethylamine: A Comprehensive Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyldimethylamine, also known as N,N-dimethylhexadecan-1-amine or hexadecyldimethylamine, is a tertiary fatty amine with significant applications across various industrial and research sectors. Its utility is intrinsically linked to its physicochemical properties, particularly its melting and boiling points, which dictate its state under various conditions and inform its handling, formulation, and application. This technical guide provides an in-depth overview of the melting and boiling points of cetyldimethylamine, including standardized experimental protocols for their determination and a summary of its key characteristics.

Physicochemical Data

The melting and boiling points of cetyldimethylamine are crucial parameters for its application in research and industrial settings. A summary of these properties is presented below.

| Property | Value | Conditions |

| Melting Point | 10-12 °C | Atmospheric Pressure |

| Boiling Point | 300-320 °C | Atmospheric Pressure |

| Boiling Point | 148 °C | 2 mmHg |

Experimental Protocols for Physicochemical Characterization

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a substance like cetyldimethylamine, which has a low melting point, the capillary method is a common and accurate technique.

Principle: A small, powdered sample of the substance is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heating medium (e.g., mineral oil)

Procedure:

-

Sample Preparation: A small amount of solid cetyldimethylamine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the heating bath of the melting point apparatus.

-

Heating: The heating medium is heated at a steady and slow rate, typically 1-2 °C per minute, as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting point is reported as a range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For high-boiling liquids like cetyldimethylamine, determination under vacuum is often necessary to prevent decomposition.

Principle: The liquid is heated, and the temperature at which it boils under a specific pressure is measured. The dynamic method, as described in OECD Guideline 103, is a suitable approach.

Apparatus:

-

Boiling flask

-

Condenser

-

Thermometer (calibrated)

-

Heating mantle

-

Manometer (for vacuum measurements)

-

Vacuum pump

Procedure:

-

Apparatus Assembly: The cetyldimethylamine is placed in the boiling flask with a few boiling chips. The flask is connected to a condenser and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

Pressure Adjustment: The system is connected to a vacuum pump, and the pressure is reduced to the desired level, as measured by the manometer.

-

Heating: The flask is heated gently.

-

Observation: The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point at the recorded pressure.

Visualized Experimental Workflows

To further elucidate the experimental procedures, the following diagrams, generated using the DOT language, illustrate the workflows for melting and boiling point determination.

Caption: Workflow for Melting Point Determination by the Capillary Method.

Caption: Workflow for Boiling Point Determination Under Vacuum.

Applications and Relevance in Drug Development

Cetyldimethylamine primarily functions as a cationic surfactant, emulsifier, and chemical intermediate. Its amphiphilic nature, with a long hydrophobic cetyl chain and a hydrophilic dimethylamine (B145610) headgroup, allows it to modify surface tension and facilitate the mixing of immiscible liquids.

In the context of drug development, while cetyldimethylamine itself is not typically an active pharmaceutical ingredient (API), its derivatives and related fatty amines can play several roles:

-

Excipients: As emulsifiers and solubilizing agents in formulations of poorly water-soluble drugs.

-

Permeation Enhancers: The surfactant properties can be utilized to enhance the absorption of drugs across biological membranes.

-

Synthesis of Quaternary Ammonium (B1175870) Compounds: Cetyldimethylamine is a precursor for the synthesis of quaternary ammonium compounds (quats), which have broad applications as antimicrobial agents and disinfectants.

The precise melting and boiling points are critical for these applications, influencing storage conditions, manufacturing processes (e.g., melt-emulsification), and the stability of final formulations.

Conclusion

The melting and boiling points of cetyldimethylamine are fundamental physicochemical parameters that underpin its industrial and research applications. Accurate determination of these properties, using standardized protocols, is essential for quality control, process development, and formulation science. While direct experimental details for this specific compound are not widely published, adherence to established methods, such as those from the OECD, ensures reliable and comparable data for researchers and drug development professionals.

pKa and dissociation constant of Hexadecyldimethylamine.

An In-depth Technical Guide to the pKa and Dissociation Constant of Hexadecyldimethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of this compound, a tertiary amine with significant applications in the synthesis of surfactants and other chemical intermediates. Understanding the pKa is crucial for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, reactivity, and biological interactions.

Physicochemical Properties and Dissociation Constant

This compound (C₁₈H₃₉N) is a long-chain aliphatic tertiary amine. Its basicity arises from the lone pair of electrons on the nitrogen atom, which can accept a proton. The pKa value refers to the dissociation of its conjugate acid, the hexadecyldimethylammonium ion.

The equilibrium for the dissociation of the protonated amine in aqueous solution can be represented as follows:

C₁₆H₃₃N(CH₃)₂H⁺(aq) + H₂O(l) ⇌ C₁₆H₃₃N(CH₃)₂(aq) + H₃O⁺(aq)

The acid dissociation constant (Ka) is the equilibrium constant for this reaction. The pKa is the negative logarithm of the Ka and is the pH at which the concentrations of the protonated (conjugate acid) and unprotonated (base) forms are equal.

Data Presentation

The quantitative data for the dissociation constant of this compound are summarized in the table below.

| Parameter | Value | Conditions | Reference(s) |

| pKa | 9.78 | 25°C | [1][2] |

| pKa (Predicted) | 9.78 ± 0.28 | [2][3] | |

| Dissociation Constant | 9.78 | 25°C | [1][3] |

Note: In the provided references, the term "dissociation constant" is used to denote the pKa value.

Relationship between pKa and Dissociation Constant (Ka)

The following diagram illustrates the dissociation equilibrium of protonated this compound and the fundamental relationship between its pKa and the acid dissociation constant (Ka).

Experimental Protocol: pKa Determination by Potentiometric Titration

While a specific, published protocol for the pKa determination of this compound was not identified, a standard and reliable method for water-insoluble amines is potentiometric titration in a mixed-solvent system. The following protocol is adapted from established methodologies for tertiary and long-chain amines.[4][5][6]

Principle

Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the resulting titration curve, typically as the pH at the half-equivalence point. Due to the insolubility of this compound in water, a co-solvent such as methanol (B129727) or acetonitrile (B52724) is necessary to ensure complete dissolution.[2]

Materials and Reagents

-

This compound (approx. 20 mg, or 40 µmoles)[2]

-

Methanol or Acetonitrile (ACS grade)

-

Deionized water (boiled to remove dissolved CO₂)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Standard pH buffers (e.g., pH 4.0, 7.0, and 10.0)

Apparatus

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Titration vessel

-

Inert gas supply (Nitrogen or Argon)

Procedure

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 40 µmoles of this compound and transfer it to the titration vessel.

-

Dissolve the compound in a minimal amount of an organic co-solvent (e.g., methanol).

-

Add deionized water to create a specific mixed-solvent system (e.g., 1:9 v/v methanol:water).[2] The final volume should be sufficient to immerse the pH electrode (e.g., 20 mL).

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[1][6]

-

-

Titration Setup and Calibration:

-

Calibrate the pH meter using standard buffers at the temperature of the experiment.

-

Place the titration vessel on the magnetic stirrer and immerse the pH electrode and the burette tip into the solution.

-

Begin gentle stirring.

-

Purge the solution with an inert gas (nitrogen or argon) for several minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[1]

-

-

Titration Process:

-

Since this compound is a base, it will be titrated with a standardized HCl solution. Alternatively, the solution can first be acidified with a known excess of HCl and then back-titrated with standardized NaOH.[1][2] The back-titration method is described here.

-

Add a known excess of 0.1 M HCl to the analyte solution to fully protonate the amine, bringing the initial pH to approximately 2.0.

-

Begin the titration by adding small increments of the 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize before proceeding.

-

Continue the titration until the pH reaches approximately 12.0 to ensure the full titration curve is captured.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum inflection on the curve. This can be identified more accurately by plotting the first or second derivative of the titration curve.

-

The pKa is the pH value at the half-equivalence point (the point where half of the protonated amine has been neutralized).

-

-

Replication:

-

Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the results.[1] Calculate the average pKa and the standard deviation.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the potentiometric determination of the pKa of this compound.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. enamine.net [enamine.net]

- 3. asdlib.org [asdlib.org]

- 4. Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Surfactant Properties of Long-Chain Tertiary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain tertiary amines and their derivatives, such as tertiary amine oxides, represent a versatile class of surfactants with a wide range of applications in industrial processes, personal care products, and importantly, in the pharmaceutical field as excipients and delivery vehicles.[1][2] Their amphiphilic nature, characterized by a hydrophilic tertiary amine head group and a long hydrophobic alkyl chain, allows them to reduce surface tension at interfaces and self-assemble into micelles in solution.[2] A key feature of many long-chain tertiary amines is their pH-responsive behavior; the tertiary amine group can be protonated in acidic environments, rendering the surfactant cationic, while remaining nonionic at neutral or alkaline pH.[3] This "smart" property is particularly valuable in the design of stimuli-responsive drug and gene delivery systems.[4] This technical guide provides a comprehensive overview of the core surfactant properties of long-chain tertiary amines, presents quantitative data for key compounds, details experimental protocols for their characterization, and visualizes relevant biological pathways and experimental workflows.

Core Surfactant Properties and Quantitative Data

The efficacy of a surfactant is determined by its ability to lower surface tension and its tendency to form micelles, which is quantified by the critical micelle concentration (CMC). The CMC is the concentration at which surfactant monomers begin to aggregate into micelles, and it represents the point of maximum surface tension reduction.[5] Below are tables summarizing the CMC and surface tension at the CMC (γcmc) for several common long-chain tertiary amine surfactants.

Table 1: Surfactant Properties of Long-Chain N-Alkyl-N,N-Dimethylamine Oxides

| Surfactant Name | Alkyl Chain Length | Molecular Formula | CMC (mM) | γcmc (mN/m) | Temperature (°C) |

| Dodecyldimethylamine Oxide (DDAO) | C12 | C₁₄H₃₁NO | 1.70[6] | ~33[7] | 25 |

| Tetradecyldimethylamine Oxide | C14 | C₁₆H₃₅NO | 0.16 | 34.5 | 25 |

| Hexadecyldimethylamine Oxide | C16 | C₁₈H₃₉NO | 0.019 | 36.5 | 25 |

| Octadecyldimethylamine Oxide | C18 | C₂₀H₄₃NO | 0.0028 | 38.5 | 25 |

Table 2: Surfactant Properties of Long-Chain Alkyltrimethylammonium Bromides

| Surfactant Name | Alkyl Chain Length | Molecular Formula | CMC (mM) | γcmc (mN/m) | Temperature (°C) |

| Dodecyltrimethylammonium Bromide (DTAB) | C12 | C₁₅H₃₄BrN | 16[8] | ~36 | 25 |

| Tetradecyltrimethylammonium Bromide (TTAB) | C14 | C₁₇H₃₈BrN | 3.5 - 4.0[9][10] | ~35 | 25 |

| Hexadecyltrimethylammonium Bromide (CTAB) | C16 | C₁₉H₄₂BrN | 0.92[8] | ~33 | 25 |

Experimental Protocols

Accurate characterization of surfactant properties is crucial for their effective application. The following sections detail the methodologies for two fundamental experimental techniques.

Determination of Critical Micelle Concentration by Surface Tensiometry (Wilhelmy Plate Method)

The Wilhelmy plate method is a widely used and accurate technique for determining the surface tension of a liquid and, consequently, the CMC of a surfactant.[11][12] The method measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface.[13]

Methodology:

-

Preparation of Surfactant Solutions: A series of surfactant solutions of varying concentrations are prepared in a suitable solvent, typically deionized water. The concentration range should span below and above the expected CMC.

-

Instrument Setup: A tensiometer equipped with a Wilhelmy plate is used. The platinum plate must be thoroughly cleaned, often by flaming, to ensure complete wetting (a contact angle of 0°).[11]

-

Measurement:

-

The plate is suspended from a microbalance.

-

The sample solution is raised until it just touches the bottom edge of the plate.

-

The force (F) required to pull the plate from the interface is measured.

-

-

Calculation of Surface Tension: The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ) where 'l' is the wetted perimeter of the plate and 'θ' is the contact angle. For a properly cleaned platinum plate, the contact angle with water is 0°, so cosθ = 1.[12]

-

CMC Determination: The surface tension is plotted against the logarithm of the surfactant concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of this curve.[5]

Micelle Characterization by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles, such as micelles, in suspension.[14] It measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles.[3]

Methodology:

-

Sample Preparation:

-

Prepare a surfactant solution at a concentration significantly above the CMC to ensure the presence of micelles.

-

The solvent should be filtered through a microporous filter (e.g., 0.22 µm) to remove any dust particles that could interfere with the measurement.[15]

-

The sample itself may also need to be filtered if it contains aggregates or other large particles.[15]

-

-

Instrument Setup: A DLS instrument, which includes a laser, a sample cell, a detector, and a correlator, is used.

-

Measurement:

-

The sample is placed in a cuvette and inserted into the instrument.

-

The laser illuminates the sample, and the scattered light is detected at a specific angle (commonly 90° or 173°).

-

The correlator measures the rate of intensity fluctuations over time.

-

-

Data Analysis:

-

The correlator generates an autocorrelation function, which describes how the scattered light intensity at a certain time is related to the intensity at a later time.

-

From the autocorrelation function, the diffusion coefficient (D) of the micelles is calculated.

-